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molecular formula C13H13NOS B3366791 4-[(4-Methoxyphenyl)sulfanyl]aniline CAS No. 14453-85-1

4-[(4-Methoxyphenyl)sulfanyl]aniline

Cat. No. B3366791
M. Wt: 231.32 g/mol
InChI Key: AQVVQTSIDWYIBE-UHFFFAOYSA-N
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Patent
US07078401B2

Procedure details

To a solution of 13.06 g of 4-(4-methoxy-phenylsulfanyl)-nitrobenzene from step 1 in 100 mL of ethanol was added 33.85 g of SnCl2−2H2O. The resulting mixture was stirred for 30 minutes at room temperature, then heated to reflux for 2 hours. The mixture was then cooled to room temperature, concentrated in vacuo, and treated with 20% aqueous NaOH. The solution was extracted three times with ethyl acetate, and the combined extracts were washed with water followed by brine, dried (MgSO4), after which the ethyl acetate was removed in vacuo. The resulting solid was chromatographed on SiO2 (70%/30% dichloromethane/hexanes) to afford 7.87 g (68%) of 4-(4-methoxy-phenylsulfanyl)-phenylamine. Mp: 91–92° C. MS M+H: 232.
Name
4-(4-methoxy-phenylsulfanyl)-nitrobenzene
Quantity
13.06 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2−2H2O
Quantity
33.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[CH:5][CH:4]=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
4-(4-methoxy-phenylsulfanyl)-nitrobenzene
Quantity
13.06 g
Type
reactant
Smiles
COC1=CC=C(C=C1)SC1=CC=C(C=C1)[N+](=O)[O-]
Name
SnCl2−2H2O
Quantity
33.85 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with 20% aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
after which the ethyl acetate was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was chromatographed on SiO2 (70%/30% dichloromethane/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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